Cyclin-dependent kinases (CDKs) are serine/threonine kinases whose activity depends on a regulatory subunit - a cyclin. Based on the sequence of the kinase domain, CDKs belong to the CMGC group of kinases (named for the initials of some members), along with mitogen-activated protein kinases (MAPKs), glycogen synthase kinase-3 beta (Gsk3β), members of the dual-specificity tyrosine-regulated kinase (DYRK) family and CDK-like kinases. CDKs are relatively small proteins, with molecular weights ranging from 34 to 40 kDa, and contain little more than the kinase domain. The CDKs range in size from approximately 250 amino acid residues, just encompassing the catalytic serine/threonine kinase domain, to proteins of more than 1,500 residues, with amino- and/or carboxy-terminal extensions of variable lengths.

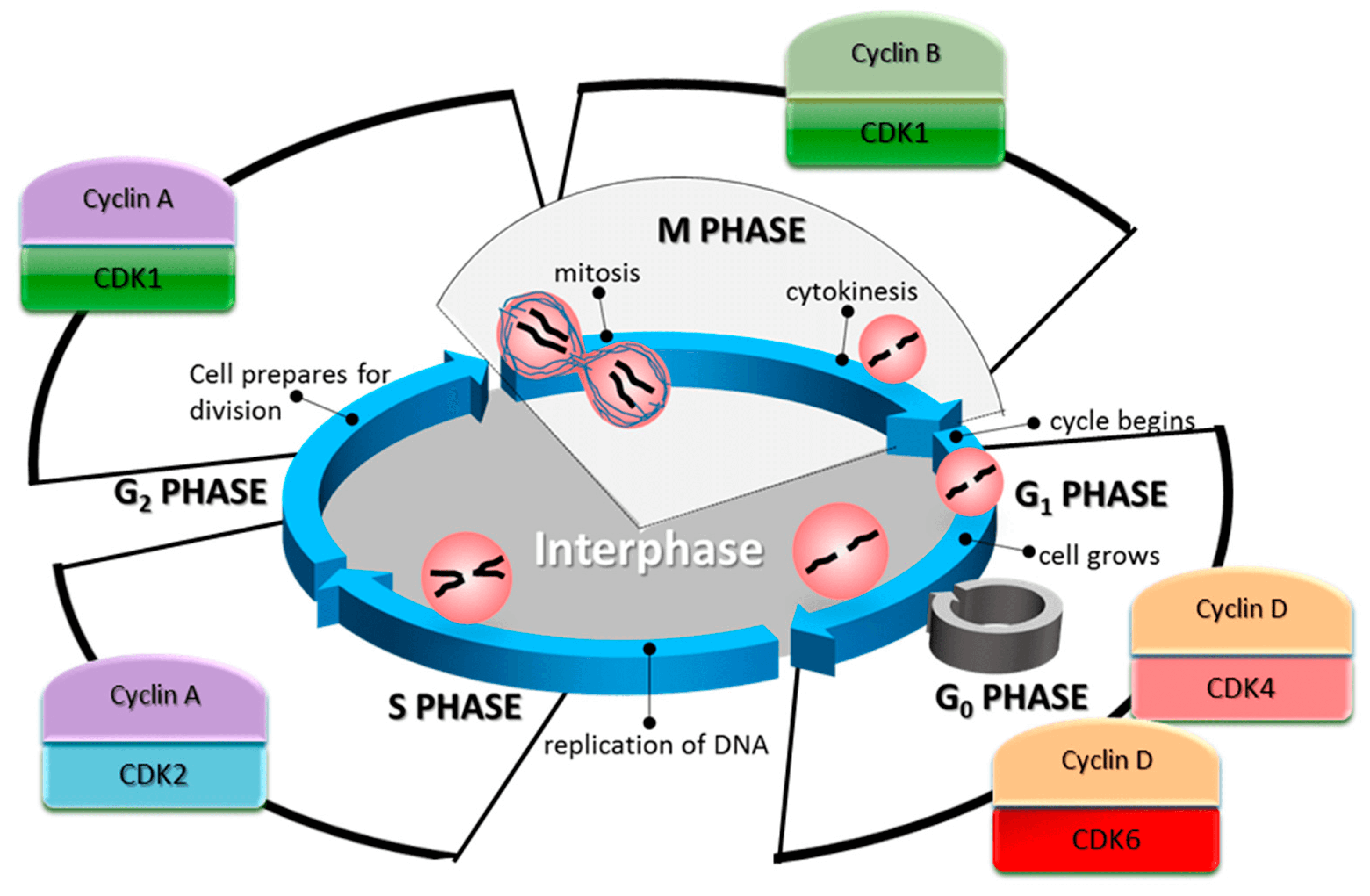

CDKs were first discovered by genetic and biochemical studies in model organisms such as yeasts and frogs. They are involved in cell cycle regulation, regulating transcription, mRNA processing, and the differentiation of nerve cells. They are present in all known eukaryotes, and their regulatory function in the cell cycle has been evolutionarily conserved. Yeast Kin28 and human Cdk7 are subunits of transcription factor TFIIH, which is involved in transcription initiation by phosphorylating the Ser5 residue of the RNA polymerase II (RNAPII) C-terminal domain (CTD) at gene promoters. In fact, yeast cells can proliferate normally when their CDK gene has been replaced with the homologous human gene.

CDK levels remain relatively constant throughout the cell cycle and most regulation is post-translational. By definition, a CDK binds a regulatory protein called a cyclin. Without cyclin, CDK has little kinase activity; only the cyclin-CDK complex is an active kinase but its activity can be typically further modulated by phosphorylation and other binding proteins. The four major mechanisms of CDK regulation are cyclin binding, CAK phosphorylation, regulatory inhibitory phosphorylation, and binding of CDK inhibitory subunits (CKIs). It is abundantly clear that the CDK family is central to multiple signaling pathways controlling transcription and cell-cycle progression. CDKs probably originated as a system to modulate cell-cycle-promoting activity in response to various cellular scenarios. Over the course of evolution, both CDK and cyclin gene families have independently undergone a significant number of functional specializations.

CDKs are considered a potential target for anti-cancer medication. If it is possible to selectively interrupt the cell cycle regulation in cancer cells by interfering with CDK action, the cell will die. Indeed CDK/Cyclin kinase hyperactivity is frequently observed in human cancers, and the molecular causes of these dysregulations are well characterized and, in most instances, associated with tumor progression and poor prognosis in patients. As such, cyclin-dependent kinases constitute attractive pharmacological targets for the development of anticancer drugs and targeting CDKs has been pursued as a strategy for therapeutic intervention.

CDK inhibitors have therapeutic potential for several diseases including cancer, diabetes, renal, neurodegenerative, and infectious diseases. Efforts aimed at targeting cyclin-dependent kinase hyperactivity in human cancers began through the purification of compounds from natural sources. These first-generation ATP-competitive compounds served as templates for the structure-guided, rational design of second-generation drugs that bind the ATP-binding pocket of CDKs.

As of today, the list of CDK-Cyclin inhibitors comprises natural substances, ATP-competitive, and non-competitive synthetic compounds with different chemical structures. They can be classified according to their specificity, as pan-specific or selective for one single CDK. They can further be described according to their mechanism of action, as ATP-competitive or non-competitive inhibitors—amongst the latter, substrate-competitive inhibitors and inhibitors of protein/protein interactions between CDKs and Cyclins, or between CDK/Cyclins and regulatory partners, and more recently allosteric inhibitors.

The first sources of CDK/Cyclin inhibitors were natural substances purified from bacteria, fungi, marine sponges and plants, such as olomoucine, staurosporine, butyrolactone, flavopiridol, and indirubin. Determination of their molecular nature as purine and pyrimidine analogs and further biochemical and structural studies enabled a better understanding of their inhibitory potential and paved the way for the development of a class of ATP-binding pocket CDK inhibitors. For example, 6-dimethyl aminopurine was the first CDK1 inhibitor identified with an IC50 120 uM. Staurosporine (antibiotic AM-2282 or STS) is an alkaloid with a bis-indole structure originally isolated in 1977 from Streptomyces staurosporeus, which was shown to inhibit CDK1 and related CDKs.

The first generation CDK inhibitors were essentially pan-specific and suffered certain limitations associated with toxic side-effects, which prompted the development of second-generation drugs with a more narrow spectrum of selectivity, offering promises of greater efficacy and reduced side effects. Although most of these compounds act through inhibition of cell growth and division, several are also very good inhibitors of transcription, targeting CDK7, CDK9, and CDK10. For example, Dinaciclib is a pyrimidine derivative that potently inhibits cyclin-dependent kinases CDK2, CDK5, CDK1, and CDK9 in vitro with IC50 values in the nanomolar range, and inhibits transcription of apoptotic proteins, as well as growth, migration, and colony formation of human pancreatic cancer cells, and of several other human cancers in vivo.

Although competitive inhibition by compounds that target the ATP-binding pocket of CDKs has proven an efficient strategy, many of the compounds brought into clinical trials suffer from poor cellular penetration, bioactivity, and side effects. In order to circumvent this issue, and to increase the specificity and selectivity of compounds for their target whilst also attempting to limit the emergence of resistance to drugs, alternative strategies have been explored to inhibit CDK/Cyclin function, by interfering with substrate recognition, targeting essential protein/protein interfaces and/or residues required for structural organization, transitional intermediates or conformational changes, rather than tampering with catalytic activity. Recent research has focused on the development of selective irreversible ATP-competitive inhibitors that also bind to the CDK protein covalently. In this context, some CDKs (2, 7, 12–14) have been explored because of the existence of cysteine or lysine residues outside but proximal to the canonical ATP-pocket.

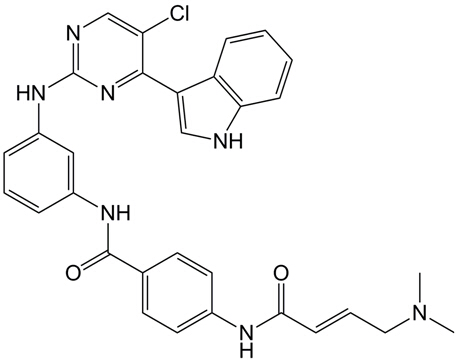

A covalently bound CDK inhibitor is an attractive strategy for achieving very high levels of biochemical and cellular selectivity leading to a more durable therapeutic response and, potentially, less severe side effects. For example, THZ1 was described as the first covalent inhibitor of the CDK family which contains an acrylamide moiety, that binds covalently to a cysteine residue far outside the canonical kinase domain leading to the first covalent and irreversible CDK inhibitor and suggesting a novel approach for designing small molecules to target the CDK family.

New SAR around THZ1 led to THZ531 by altering the orientation of the acrylamide linker, resulting in the first example of a selective CDK12/13 inhibitor. THZ531R, the reduced and reversible form of THZ531, resulted in a 100-fold loss in selectivity and greatly reduced potency in biochemical and cell assays. THZ531 displayed preferential activity against CDK12 and CDK13 (IC50 = 158 and 69 nM respectively) over other CDK family members (CDK7 IC50 = 8.5 μM, CDK9 IC50 = 10.5 μM) while selectivity was confirmed across the kinome.

A new and potentially promising pharmacological strategy is to enhance the polyubiquitination of the CDK proteins leading to their subsequent proteosomal-mediated degradation and knockdown of their expression levels thereby inhibiting the canonical and non-canonical protein functions. The CDK-degradation approach is still in the preclinical stage. At present, some reports indicate that it is possible to degrade the CDK family using PROTACS (the proteolysis targeting chimeras). In all cases, a thalidomide derivative was used as a CRBN E3 ligase ligand. In any case, neither physico-chemical properties nor in vivo pharmacokinetic or efficacy data have been reported.

Cyclin-dependent kinases play central roles in the regulation of cell cycle progression as well as in a wide variety of important physiological processes including transcription and neuronal functions. Their deregulation associated with overexpression, amplification, or mutation of the CDK or cyclin subunit has been reported in a wide variety of human diseases including cancers. CDK/Cyclins, therefore, constitute attractive pharmacological targets and have been the focus of numerous studies to develop inhibitors that silence or disrupt kinase hyperactivity in human cancers.

Drug discovery of CDK inhibitors has dramatically progressed over the last decade. The majority of drug discovery efforts have been focused on traditional ATP-competitive inhibitors. New interest has been generated through academic and biotech efforts to explore, non-classical modalities of CDK inhibition (allosteric, covalent binders, etc.) since these may provide additional opportunities to uncover novel pharmacology, to expand the therapeutic utility of these agents and may also lead to the next generation of selective inhibitors. Different strategies have been applied to identify compounds that target and interfere with the activity of these kinases, from purification of active compounds from natural substances and high-throughput screening of combinatorial libraries of small synthetic molecules, to the structure-guided, rational design of inhibitors that target ATP-binding pockets, protein/protein interactions or allosteric patches.